MCH1 Receptor Antagonist Scaffold: 8-Methyl Substitution Enables Subnanomolar Binding Affinity vs. Unsubstituted or 6-Methyl Cores
The 8-methylquinoline core is the critical structural determinant for high-affinity MCH1 receptor antagonism. In a direct comparison of bicyclic scaffolds evaluated by Kamata et al. (2012), the 8-methylquinoline derivative 5v exhibited an MCH1 binding IC₅₀ of 0.54 nM and a functional antagonism IC₅₀ of 2.8 nM, whereas the non-methylated dihydronaphthalene-based lead compound 1 showed an IC₅₀ of 1.9 nM for MCH1 binding. Importantly, compound 5v demonstrated negligible affinity for the off-target 5-HT₂c receptor (IC₅₀ > 1000 nM), representing a >1850-fold selectivity window over MCH1 [1]. In contrast, the lead compound 1 displayed significant 5-HT₂c affinity (IC₅₀ = 0.53 nM), delivering only a 0.3-fold selectivity. Furthermore, in an independent pharmacological profiling study (Sakurai et al., 2014), the 8-methylquinoline-bearing negative allosteric modulator MQ1 displayed slowly dissociating binding kinetics (low Koff) and insurmountable antagonism—a property not observed with earlier, non-methylated quinoline-based MCH1 antagonists [2]. These data demonstrate that the 8-methyl substitution on the quinoline-4-carboxylic acid scaffold is not merely accessory but is a pharmacophoric requirement for achieving the unique combination of subnanomolar potency, functional antagonism, and long target residence time.
| Evidence Dimension | MCH1 receptor binding affinity and selectivity vs. 5-HT₂c |
|---|---|
| Target Compound Data | 8-methylquinoline derivative 5v: MCH1 IC₅₀ = 0.54 nM (binding), 2.8 nM (functional); 5-HT₂c IC₅₀ > 1000 nM. MQ1: slowly dissociating reversible NAM with low Koff. |
| Comparator Or Baseline | Compound 1 (dihydronaphthalene core): MCH1 IC₅₀ = 1.9 nM; 5-HT₂c IC₅₀ = 0.53 nM |
| Quantified Difference | ~3.5-fold improvement in MCH1 binding affinity; >1850-fold selectivity window for MCH1 over 5-HT₂c compared to 0.3-fold for comparator |
| Conditions | Radioligand binding assay (human MCH1 receptor), functional Ca²⁺ flux assay (in vitro), washout kinetics and affinity selection-MS for MQ1 |
Why This Matters
For medicinal chemistry teams pursuing MCH1 antagonists, the 8-methylquinoline-4-carboxylic acid core is the validated entry point to a chemotype that achieves subnanomolar target binding with exceptional selectivity, a phenotype unattainable with unsubstituted or differently substituted quinoline cores.
- [1] Kamata M, Yamashita T, Imaeda T, et al. Melanin-concentrating hormone receptor 1 antagonists. Synthesis and structure-activity relationships of novel 3-(aminomethyl)quinolines. J Med Chem. 2012;55(5):2353-2366. View Source
- [2] Sakurai T, Ogawa K, Ishihara Y, Kasai S, Nakayama M. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times. Br J Pharmacol. 2014;171(5):1287-1298. View Source
